4-(6-Amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate
Description
4-(6-Amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate is a pyranopyrazole derivative featuring a morpholine-4-carboxylate ester substituent. The pyranopyrazole core (fused pyran and pyrazole rings) is synthesized via multicomponent reactions, as demonstrated in related compounds (e.g., one-pot reactions involving aldehydes, malononitrile, and hydrazine derivatives) . Key structural elements include:
- 6-Amino-5-cyano groups: Enhance hydrogen bonding and electronic interactions.
- 4-Methoxyphenyl substituent: Provides electron-donating effects, influencing π-π stacking in biological targets.
This compound is part of a broader class of pyranopyrazoles investigated for diverse bioactivities, though specific pharmacological data for this derivative remain unexplored in the provided literature.
Properties
IUPAC Name |
[4-[6-amino-5-cyano-3-(4-methoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl] morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O5/c1-32-17-6-4-16(5-7-17)22-21-20(19(14-26)23(27)35-24(21)29-28-22)15-2-8-18(9-3-15)34-25(31)30-10-12-33-13-11-30/h2-9,20H,10-13,27H2,1H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTAWAIXNNYKCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=C(C=C4)OC(=O)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(6-Amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate belongs to a class of heterocyclic compounds known for their diverse biological activities. This article aims to provide a detailed overview of the biological activities associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Dihydropyrano[2,3-c]pyrazole moiety : Known for various pharmacological effects.
- Morpholine ring : Often associated with enhanced bioavailability and solubility.
- Amino and cyano groups : Contribute to its reactivity and interaction with biological targets.
Anticancer Activity
Research has indicated that compounds containing the pyrano[2,3-c]pyrazole scaffold exhibit significant anticancer properties. A study evaluated the cytotoxic effects of various derivatives against multiple human cancer cell lines. The results showed promising antiproliferative activity, particularly in breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been highlighted in several studies. Specifically, it has shown effectiveness as a selective inhibitor of cyclooxygenase enzymes (COX-I and COX-II). In vitro assays demonstrated that derivatives of this compound could inhibit COX-II with IC50 values ranging from 0.52 to 22.25 μM, indicating a strong potential for treating inflammatory conditions without significant gastrointestinal side effects .
Antimicrobial Activity
The antimicrobial properties of pyranopyrazoles have been well-documented. This compound exhibits broad-spectrum activity against various bacterial strains and fungi. In vitro tests revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal species .
Antioxidant Activity
The antioxidant capabilities of this compound have also been assessed. It demonstrated significant free radical scavenging activity in various assays, suggesting its potential use in preventing oxidative stress-related diseases .
Synthesis
The synthesis of 4-(6-Amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate typically involves multi-component reactions using readily available starting materials. The process often utilizes disulfonic acid imidazolium chloroaluminate as a catalyst under solvent-free conditions, leading to high yields and purity .
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Pavlik et al., 2019 | Identified significant anti-inflammatory and analgesic properties in pyranopyrazoles. |
| Eren et al., 2023 | Reported potent COX-II inhibitory activity with minimal ulcerogenic effects in vivo. |
| Chahal et al., 2023 | Highlighted the anticancer potential against multiple cell lines with promising IC50 values. |
Scientific Research Applications
Antitumor Activity
Pyranopyrazoles have been investigated for their potential antitumor properties. Research indicates that compounds with the pyranopyrazole scaffold exhibit notable cytotoxic effects against various cancer cell lines. Specifically, derivatives of this compound have shown promise as inhibitors of human Chk1 kinase, a critical regulator in the DNA damage response pathway, thus presenting potential as anticancer agents .
Anti-inflammatory Properties
The compound has demonstrated significant anti-inflammatory activity. Studies show that derivatives of pyranopyrazoles can inhibit cyclooxygenase enzymes (COX), which are pivotal in the inflammatory process. The anti-inflammatory efficacy of these compounds has been compared favorably to established drugs such as diclofenac sodium .
Antimicrobial and Antitubercular Activities
Recent investigations into the antimicrobial properties of pyranopyrazole derivatives have revealed their effectiveness against a range of bacterial strains. In particular, certain compounds have been noted for their activity against Mycobacterium tuberculosis, suggesting potential for development into new antitubercular agents .
Analgesic Effects
Research has also highlighted the analgesic properties of pyranopyrazoles. These compounds can modulate pain pathways and have been shown to provide relief in various pain models, making them candidates for further development as analgesics .
Fungicidal and Herbicidal Properties
Pyranopyrazoles are not only significant in medicinal chemistry but also in agrochemistry. Their structural characteristics allow them to function effectively as fungicides and herbicides. Studies indicate that certain derivatives exhibit potent activity against plant pathogens and weeds, making them valuable for agricultural applications .
UV Absorption
Some pyranopyrazole derivatives can absorb UV light effectively, which positions them as potential candidates for use in sunscreens or protective coatings. This property is attributed to their ability to form dimers under UV exposure, enhancing their stability and effectiveness as UV absorbers .
Synthesis and Development
The synthesis of 4-(6-Amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate typically involves multi-component reactions that are both efficient and environmentally friendly. For instance, one-pot synthesis methods employing acid catalysts have been developed to streamline the production process while maintaining high yields .
Table: Summary of Biological Activities
Chemical Reactions Analysis
Oxidation Reactions
The dihydropyrano ring undergoes oxidation to form fully aromatic pyrano derivatives. This reaction is critical for modulating electronic properties and enhancing biological activity.
| Reaction Type | Reagents/Conditions | Product | Yield/Outcome |
|---|---|---|---|
| Oxidation | Oxidizing agents (e.g., O₂, H₂O₂) | 4-(6-Amino-5-cyano-3-(4-methoxyphenyl)pyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate oxide | Not explicitly reported |
The oxidation mechanism likely involves the loss of two hydrogen atoms from the dihydropyran ring, forming a conjugated aromatic system. This transformation may enhance interactions with biological targets by increasing planarity .
Functional Group Reactivity
Key functional groups govern its chemical behavior:
Amino Group (-NH₂)
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Participates in condensation reactions (e.g., with aldehydes or ketones) to form Schiff bases .
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May undergo acylation or alkylation to modify solubility and bioactivity .
Cyano Group (-CN)
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Hydrolyzes to carboxamide (-CONH₂) or carboxylic acid (-COOH) under acidic/alkaline conditions, though stability in neutral buffers is typical .
Morpholine Ester
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Hydrolyzes to the free acid in vivo, influencing pharmacokinetics.
Structural and Mechanistic Insights
The compound’s reactivity is influenced by its 3D conformation and electronic distribution:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₅H₂₃N₅O₆ | |
| Molecular Weight | 503.515 g/mol | |
| Key Functional Groups | Amino, cyano, morpholine |
The pyrano[2,3-c]pyrazole core facilitates π-π stacking and hydrogen bonding, critical for enzyme inhibition (e.g., tubulin or kinase targets) .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Pyranopyrazole derivatives differ primarily in substituents at positions 3, 4, and 3. Below is a comparative analysis:
*Molecular formula estimated based on structural analogs.
Physicochemical Properties
- Melting Points : Chlorophenyl derivatives (e.g., 3s in ) exhibit higher melting points (~170–171°C) due to rigid substituents . Morpholine-containing compounds likely have lower melting points due to increased flexibility.
- Solubility : Morpholine carboxylate esters (target compound) are more water-soluble than ethyl esters (e.g., ) or lipophilic chlorophenyl derivatives .
- Synthetic Yields : Ionic liquid-catalyzed syntheses () achieve high yields (>80%) for analogs with electron-withdrawing substituents, while bulkier groups (e.g., benzyloxy in ) reduce yields .
Bioactivity Considerations
While bioactivity data for the target compound are unavailable, related pyranopyrazoles show promise:
- Anticancer Potential: Chlorophenyl and benzodioxol derivatives () demonstrate cytotoxicity in vitro, possibly via intercalation or enzyme inhibition .
- Antimicrobial Activity : Ethyl esters () and hydroxyl-containing analogs () exhibit moderate antibacterial effects, attributed to hydrogen bonding with microbial proteins .
Preparation Methods
Synthesis of the Pyrazolone Intermediate
The preparation begins with the synthesis of the 1H-pyrazol-5(4H)-one core, a critical intermediate. As described in the two-step protocol by Wood et al. , 3-(4-methoxyphenyl)-1H-pyrazol-5(4H)-one is synthesized via condensation of hydrazine hydrate with a β-keto ester derivative. The reaction proceeds under basic conditions (e.g., aqueous NaOH or KOH) at 80–100°C for 2–4 hours, yielding the pyrazolone in 85–90% purity after recrystallization from toluene/heptane .
Key parameters for this step include:
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Hydrazine-to-β-keto ester molar ratio : 1:1.05 to ensure complete conversion of the β-keto ester.
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Solvent selection : Ethanol or methanol, which facilitate precipitation of the product upon cooling .
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Reaction Temperature | 80°C | Maximizes rate without decomposition |
| Base Concentration | 0.5 M NaOH | Balances reaction kinetics and side reactions |
| Recrystallization Solvent | Toluene/heptane (3:1) | Achieves >95% purity |
Three-Component Cyclization Reaction
The dihydropyrano[2,3-c]pyrazole core is constructed via a tandem Michael addition-Thorpe-Ziegler reaction. This one-pot method combines the pyrazolone intermediate, 4-methoxybenzaldehyde, and malononitrile in ethanol under catalytic triethylamine (Et₃N) . The reaction mechanism involves:
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Michael addition of the pyrazolone enolate to the aldehyde-activated malononitrile.
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Thorpe-Ziegler cyclization to form the pyrano ring.
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Tautomerization to stabilize the 1,4-dihydropyrano[2,3-c]pyrazole structure .
Optimized conditions :
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Molar ratio : 1:1:1 (pyrazolone:aldehyde:malononitrile).
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Catalyst : 10 mol% Et₃N in ethanol.
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Reaction time : 15 minutes at 80°C, yielding 72–78% of the cyclized product .
Notably, the use of ethanol as a solvent enables direct precipitation of the product upon cooling, eliminating the need for chromatography .
| Reagent | Role | Optimal Equivalents |
|---|---|---|
| Morpholine-4-carbonyl chloride | Electrophilic acylating agent | 1.2 |
| DMAP | Nucleophilic catalyst | 0.1 |
| DCM | Solvent | 10 mL/g substrate |
Optimization and Green Chemistry Approaches
Industrial-scale synthesis prioritizes solvent-free and catalytic methods. VulcanChem reports a continuous flow reactor protocol that reduces reaction time from hours to minutes while maintaining 85% yield . Key advancements include:
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Heterogeneous catalysis : Zeolite-supported NaOH replaces homogeneous bases, simplifying recovery and reuse .
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Solvent-free conditions : Mechanochemical grinding of reactants achieves 70% yield without solvents .
Environmental metrics :
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E-factor : Reduced from 12.5 (batch) to 2.8 (flow reactor) due to minimized solvent use .
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PMI (Process Mass Intensity) : 3.2 kg/kg product in optimized protocols vs. 8.7 kg/kg in traditional methods .
Purification and Characterization
The final product is purified via sequential recrystallization from ethanol/water (4:1) and characterized using:
Q & A
Basic: What are the recommended synthetic methodologies for this compound, and how can its molecular structure be confirmed?
Answer:
The synthesis typically involves multi-step protocols, such as cyclocondensation of precursors like ethyl acetoacetate with phenylhydrazine derivatives, followed by functionalization with morpholine-4-carboxylate groups . Key steps include:
- Cyclocondensation : Use of N,N-dimethylformamide dimethyl acetal (DMF-DMA) as a catalyst for pyrazole ring formation .
- Characterization : Confirm structural integrity via IR (amide C=O stretch at ~1650 cm⁻¹), NMR (aromatic protons at δ 6.8–7.5 ppm), and NMR (carbonitrile signal at ~115 ppm) . X-ray crystallography is recommended for unambiguous confirmation of stereochemistry .
Basic: How can researchers validate the purity of synthesized batches?
Answer:
- Chromatographic Methods : High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm to monitor residual solvents/byproducts.
- Melting Point Analysis : Compare observed melting points with literature values (e.g., deviations >2°C indicate impurities) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) within 5 ppm error .
Advanced: How can computational methods optimize reaction pathways for this compound?
Answer:
Advanced approaches integrate quantum chemical calculations and machine learning:
- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways .
- Experimental Design : Apply ICReDD’s framework to correlate computational predictions (e.g., activation energies) with experimental parameters (temperature, solvent polarity) to minimize trial-and-error .
- Statistical Optimization : Employ Box-Behnken or factorial designs to screen variables (e.g., catalyst loading, reaction time) and maximize yield .
Advanced: How to resolve contradictions in spectral data during characterization?
Answer:
Discrepancies often arise from polymorphism or solvent effects. Mitigation strategies include:
- Dynamic NMR : Detect rotational barriers or tautomerism in solution (e.g., keto-enol equilibria in pyrazoles) .
- Crystallographic Validation : Compare experimental XRD data with computational models (e.g., Mercury software) to rule out structural misassignments .
- Replicate Conditions : Ensure consistency in solvent, temperature, and concentration during spectral acquisition .
Advanced: What reactor design considerations are critical for scaling up synthesis?
Answer:
- Mixing Efficiency : Use computational fluid dynamics (CFD) to optimize agitation in batch reactors, ensuring homogeneity in viscous reaction media .
- Heat Transfer : Implement jacketed reactors with precise temperature control (±1°C) to prevent exothermic runaway during cyclocondensation .
- Separation Integration : Couple continuous-flow reactors with inline membrane filtration to isolate intermediates (e.g., morpholine carboxylate derivatives) .
Advanced: How can researchers address low yields in multi-step syntheses?
Answer:
- Intermediate Trapping : Use quenching agents (e.g., sodium bicarbonate) to stabilize reactive intermediates like enamines .
- Byproduct Analysis : Employ LC-MS/MS to identify side products (e.g., dimerization or oxidation artifacts) and adjust protecting groups .
- Catalyst Screening : Test alternative catalysts (e.g., CeCl·7HO) to enhance regioselectivity in pyrazole ring formation .
Advanced: What are the challenges in synthesizing enantiomerically pure derivatives?
Answer:
- Chiral Auxiliaries : Introduce menthol or binaphthyl groups during esterification to induce asymmetry, followed by enzymatic hydrolysis .
- Chromatographic Resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation of enantiomers .
- Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with DFT-simulated spectra .
Basic: What safety protocols are essential when handling cyanide-containing intermediates?
Answer:
- Ventilation : Perform reactions in fume hoods with HEPA filters to prevent exposure to HCN vapors.
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats resistant to organic solvents.
- Emergency Protocols : Maintain amyl nitrite ampoules and sodium thiosulfate solutions for cyanide poisoning antidotes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
